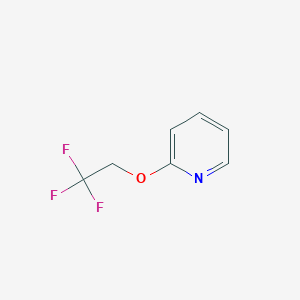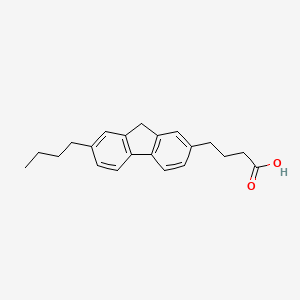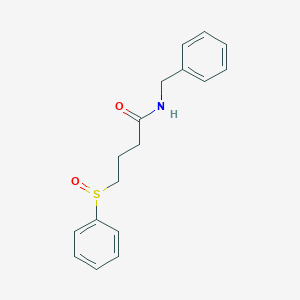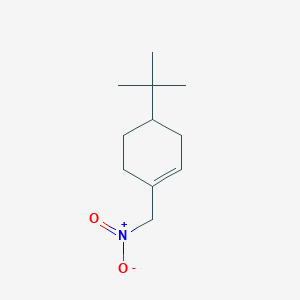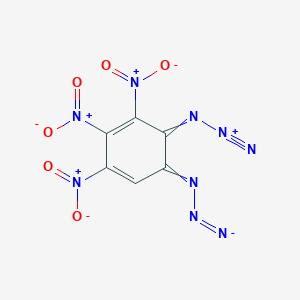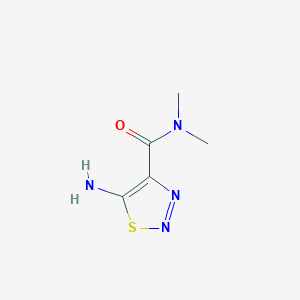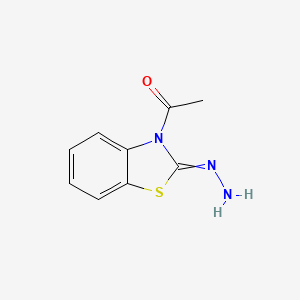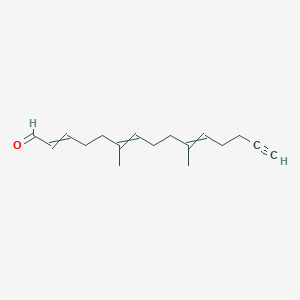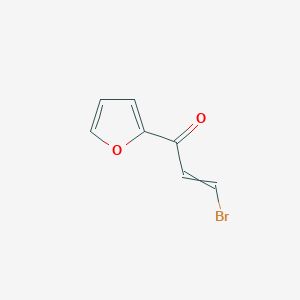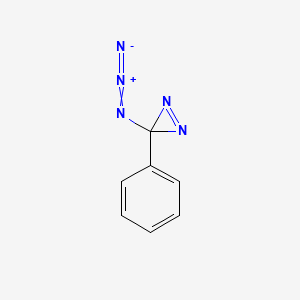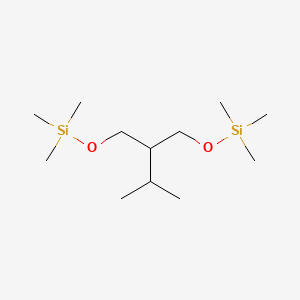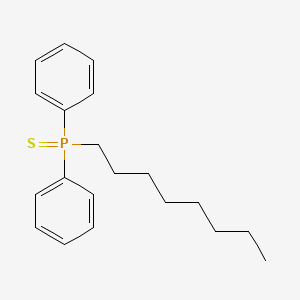
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes an octyl group, two phenyl groups, and a sulfanylidene-lambda~5~-phosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach . For example, the reaction of octylmagnesium bromide with diphenylchlorophosphine can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its parent phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
科学研究应用
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. The compound’s unique structure allows it to stabilize metal complexes and facilitate various catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
Similar compounds to octyl(diphenyl)sulfanylidene-lambda~5~-phosphane include other organophosphorus compounds such as:
Triphenylphosphine: A widely used ligand in catalysis with three phenyl groups.
Diphenylphosphine oxide: An oxidized derivative with similar structural features.
Phosphine sulfides: Compounds with a sulfur atom bonded to phosphorus, similar to the sulfanylidene group in this compound.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
属性
CAS 编号 |
114768-15-9 |
|---|---|
分子式 |
C20H27PS |
分子量 |
330.5 g/mol |
IUPAC 名称 |
octyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27PS/c1-2-3-4-5-6-13-18-21(22,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 |
InChI 键 |
SQSCZRCZVCLPPV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



